molecular formula C23H27N3O2 B5591031 (1S,5R)-6-(cyclopropylmethyl)-3-(1-methyl-5-phenylpyrrole-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S,5R)-6-(cyclopropylmethyl)-3-(1-methyl-5-phenylpyrrole-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5591031
M. Wt: 377.5 g/mol
InChI Key: HNMNNXXVFRYMGO-RBUKOAKNSA-N
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Description

(1S,5R)-6-(cyclopropylmethyl)-3-(1-methyl-5-phenylpyrrole-2-carbonyl)-3,6-diazabicyclo[322]nonan-7-one is a complex organic compound with a unique bicyclic structure

Scientific Research Applications

(1S,5R)-6-(cyclopropylmethyl)-3-(1-methyl-5-phenylpyrrole-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-6-(cyclopropylmethyl)-3-(1-methyl-5-phenylpyrrole-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, starting from readily available precursors. One common approach is the intramolecular cyclopropylmethylation via non-classical carbocations . This method involves the selective trapping of cyclopropylmethyl carbenium ions with an internal nucleophile, leading to the formation of the cyclopropyl group within the complex molecule.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of parallel kinetic resolution techniques to efficiently produce the desired enantiomers . The reaction conditions would be carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-6-(cyclopropylmethyl)-3-(1-methyl-5-phenylpyrrole-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of (1S,5R)-6-(cyclopropylmethyl)-3-(1-methyl-5-phenylpyrrole-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,5R)-6-(cyclopropylmethyl)-3-(1-methyl-5-phenylpyrrole-2-carbonyl)-3,6-diazabicyclo[322]nonan-7-one is unique due to its specific combination of functional groups and bicyclic structure

Properties

IUPAC Name

(1S,5R)-6-(cyclopropylmethyl)-3-(1-methyl-5-phenylpyrrole-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-24-20(17-5-3-2-4-6-17)11-12-21(24)23(28)25-14-18-9-10-19(15-25)26(22(18)27)13-16-7-8-16/h2-6,11-12,16,18-19H,7-10,13-15H2,1H3/t18-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMNNXXVFRYMGO-RBUKOAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C(=O)N2CC3CCC(C2)N(C3=O)CC4CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=C1C(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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